molecular formula C11H11N5O3 B2773262 N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 364040-00-6

N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2773262
CAS No.: 364040-00-6
M. Wt: 261.241
InChI Key: YSJZNGMQFSDUEV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and an amino group at the 4- and 6-positions The compound also contains a 2-methoxyphenyl group attached to the nitrogen atom at the 1-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Acylation can be performed using acyl chlorides or anhydrides in the presence of a base, while alkylation can be achieved using alkyl halides.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Heterocyclic Compounds: The compound can serve as a building block for the synthesis of various heterocyclic compounds with potential biological activities.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the nitro and amino groups, as well as the methoxyphenyl moiety, contributes to its binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-4,6-diaminopyrimidine: Lacks the nitro group, which may result in different biological activities.

    N-(2-methoxyphenyl)-5-nitropyrimidine:

    N-(2-methoxyphenyl)-5-nitro-2,4-diaminopyrimidine: Similar structure but with different substitution patterns, leading to variations in properties.

Uniqueness: N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to the combination of the nitro group, amino groups, and methoxyphenyl moiety, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJZNGMQFSDUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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